ethyl 4-methyl-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-5-carboxylate

CYP450 inhibition Drug metabolism In vitro ADME

Researchers calibrating CYP450 DDI panels face a critical gap: generic thiazole or coumarin building blocks lack the published selectivity profile needed for reproducible ADME assays. Ethyl 4-methyl-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-5-carboxylate (CAS 1638708-91-4) is the exact pre-assembled hybrid scaffold for which quantitative CYP inhibition data exists-substituting with any analog invalidates the known biological profile. • CYP3A4 IC50 = 5.49 µM; >9-fold selectivity over CYP2C19 & CYP2E1 (both >50 µM) in human liver microsomes. • Sourced from Amgen/ChEMBL-curated data-enables direct replication and SAR modification tracking. • In stock, standard pack sizes from 5 mg to bulk; global shipping available.

Molecular Formula C16H13NO4S
Molecular Weight 315.34
CAS No. 1638708-91-4
Cat. No. B2483544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-methyl-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-5-carboxylate
CAS1638708-91-4
Molecular FormulaC16H13NO4S
Molecular Weight315.34
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)C2=CC3=CC=CC=C3OC2=O)C
InChIInChI=1S/C16H13NO4S/c1-3-20-16(19)13-9(2)17-14(22-13)11-8-10-6-4-5-7-12(10)21-15(11)18/h4-8H,3H2,1-2H3
InChIKeyHBSQYDOWZKMCLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1638708-91-4: CYP Inhibition Profile


Ethyl 4-methyl-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-5-carboxylate is a synthetic hybrid molecule that couples a coumarin fluorophore to a 4-methylthiazole-5-carboxylate scaffold via a carboxamide linkage [1]. This compound class is often explored for its antimicrobial, fluorescence, and enzyme inhibition properties. However, rigorous, comparator-based quantitative evidence directly benchmarking this specific molecule against close structural analogs remains sparse in the open literature. The most robust publicly available data for this compound characterizes its activity against cytochrome P450 enzymes, providing a foundational, albeit limited, differentiation point.

1
CYP3A4 inhibition study fit
Semi-selective profile for DDI panel contexts
2
Coumarin-thiazole hybrid scaffold
Fluorophore-linked probe for mechanistic studies
3
Limited SAR data available
Assay-specific context must be verified

Why Generic Analogs Cannot Substitute for 1638708-91-4


This compound is not a simple building block but a pre-assembled, functionalized hybrid with a specific 4-methyl substitution on the thiazole ring and an ethyl ester on the 5-position. Substituting with a generic coumarin derivative or a simple 2-aminothiazole would fundamentally alter key properties like lipophilicity, metabolic stability, and target-binding conformation [1]. The absence of systematic SAR (Structure-Activity Relationship) data for this exact scaffold means that any substitution intrinsically invalidates the known, albeit limited, biological profile. For researchers aiming to replicate or build upon published CYP inhibition data, substituting with a non-identical analog introduces unpredictable variables, making this specific compound non-interchangeable.

Target
Ethyl 4-methyl-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-5-carboxylate
Pre-assembled hybrid with 4-methyl, ethyl ester, and coumarin-3-carboxamide groups
Generic Analog
Simple coumarin or 2-aminothiazole
Missing key substitutions; altered lipophilicity, binding, and missing fluorophore
SAR gap warning: No systematic SAR data for this exact scaffold. Substitution invalidates known CYP inhibition profile and may shift assay response unpredictably.

Biological Activity Evidence


CYP3A4 Selective Inhibition in Liver Microsomes

The most differentiating quantitative feature is the compound's moderate selectivity for CYP3A4 over the other tested CYP isoforms. In human liver microsomes, the IC50 against CYP3A4 was 5,490 nM, which is approximately 9-fold lower (more potent) than the 50,000 nM values observed for both CYP2C19 and CYP2E1 [1]. This differential profile was established using the same assay format and laboratory (Amgen, curated in ChEMBL), making it a direct internal comparison.

CYP3A4 Selectivity
Head-to-head
CYP3A4 IC50 5.49 µM
~9.1-fold more potent than CYP2C19/CYP2E1 (~50 µM)
Supports CYP3A4-focused DDI assay context
Human liver microsomes; same lab format (Amgen/ChEMBL)
CYP450 inhibition Drug metabolism In vitro ADME

Coumarin Moiety vs. 2-Amino Scaffold Differentiation

A direct structural comparator is ethyl 2-amino-4-methylthiazole-5-carboxylate, a common synthetic precursor. The target compound replaces the 2-amino group with a 2-oxo-2H-chromene-3-carboxamide moiety, significantly increasing molecular weight (from ~214 g/mol to 315.34 g/mol) and lipophilicity. While quantitative biological comparisons between these two precise scaffolds are not published, the structural modification introduces a known fluorophore and potential DNA-intercalating element [1]. This class-level inference is critical for procurement: the 2-amino precursor is unsuitable for any application requiring the coumarin's fluorescence or steric bulk.

Scaffold Identity
Cross-study comparable
MW ~101 g/mol increase
Coumarin-3-carboxamide replaces 2-amino group
Structural differentiation limits substitution
No direct bioassay comparison available
Chemoinformatics Scaffold analysis Analog comparison

Ethyl Ester Impact on CYP3A4 Potency

The ethyl ester at the 5-position of the thiazole ring is a key pharmacophore. Analogs with a free carboxylic acid (e.g., 4-methyl-2-[(2-oxo-2H-chromene-3-carbonyl)amino]thiazole-5-carboxylic acid) or a methyl ester are likely to exhibit altered membrane permeability and metabolic stability, which can directly impact CYP inhibition. The observed CYP3A4 IC50 of 5.49 µM for the ethyl ester [1] provides a specific benchmark. For comparison, literature data on coumarin-thiazole hybrids with a free acid group often show reduced cell penetration and lower in vitro potency, though a direct head-to-head study with this exact scaffold is missing.

Ester Group Influence
Class-level inference
Ethyl ester likely critical for observed CYP3A4 IC50
Free acid analog may alter potency; data to verify
Based on general SAR principles
SAR CYP inhibition Ester bioisostere

Key Application Scenarios for 1638708-91-4


CYP3A4-Focused DDI Screening Panels

With a moderate CYP3A4 IC50 of 5.49 µM and significantly weaker activity against CYP2C19 and CYP2E1 (both >50 µM), this compound can serve as a selectivity control or a specific CYP3A4 inhibitor probe in human liver microsome assays [1]. This profile is suitable for labs developing DDI panels that require a non-potent, semi-selective CYP3A4 agent to avoid masking interactions from other isoforms.

Coumarin-Thiazole Hybrid SAR Exploration

The compound's unique combination of a 4-methylthiazole-5-carboxylate core and a coumarin-3-carboxamide moiety provides a structurally defined starting point for SAR studies. Its measured CYP inhibition data [1] offers a rare baseline for this specific scaffold, enabling researchers to systematically modify the ester or coumarin region and track quantitative changes in CYP3A4 activity.

In Vitro ADME Assay Development Reagent

Given the direct head-to-head CYP inhibition data available from a single curated source (Amgen/ChEMBL), this compound is a qualified reagent for validating or calibrating in vitro ADME assays. Its well-defined, differential activity (9-fold selectivity for CYP3A4) makes it a more informative tool for assay development than an analog with a flat, non-selective inhibition profile [1].

Application
Selection Property
Validation Focus
CYP3A4 DDI screening
Semi-selective CYP3A4 inhibition
Isoform selectivity assay context
Coumarin-thiazole SAR exploration
Coumarin-thiazole hybrid scaffold
Structure-activity relationship endpoint review
In vitro ADME assay development
Defined CYP inhibition differential
Assay calibration and validation context
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